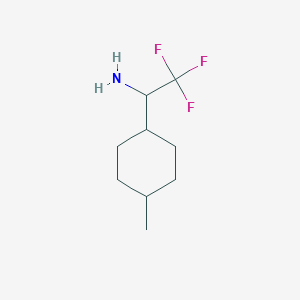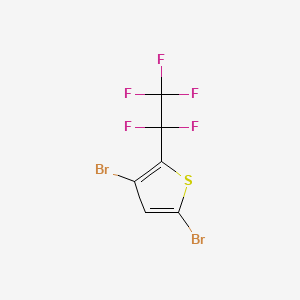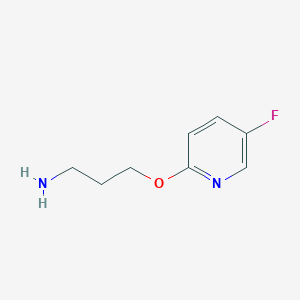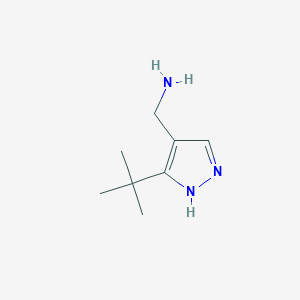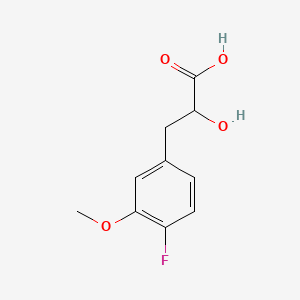
3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11FO4. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxyphenylboronic acid.
Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with an appropriate halide under palladium catalysis to form the desired phenyl derivative.
Hydrolysis: The intermediate product is then subjected to hydrolysis to introduce the hydroxypropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro or methoxy groups.
Major Products
Oxidation: Formation of 3-(4-Fluoro-3-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxy-4-fluorophenylboronic acid
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, along with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14) |
Clave InChI |
RHHNHWKBJHEXSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





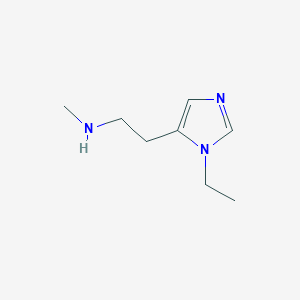

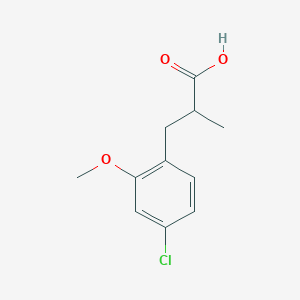

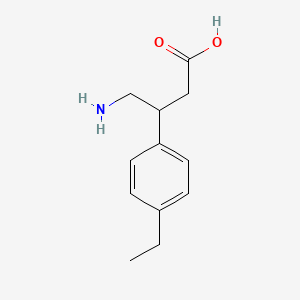
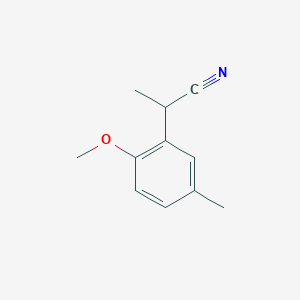
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
